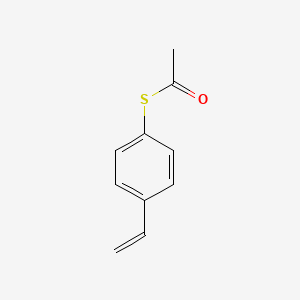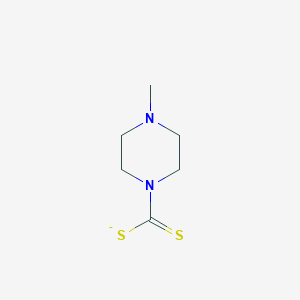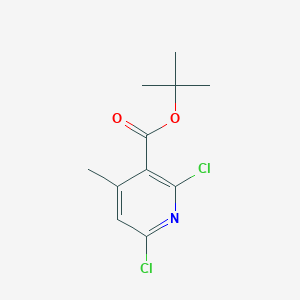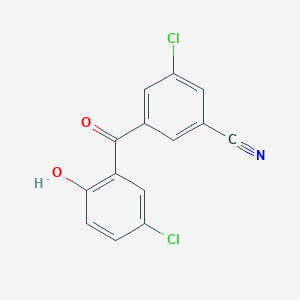
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Méthodes De Préparation
The synthesis of 3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile can be achieved through several methods. One common method involves the treatment of its methyl ether with boron tribromide in methylene chloride, from -78°C to room temperature, yielding the compound in quantitative amounts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Des Réactions Chimiques
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include boron tribromide, potassium carbonate, and acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in biochemical pathways and interactions.
Medicine: Potential therapeutic applications are being explored due to its reactivity and biological effects.
Industry: It is used in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 3-Chloro-5-hydroxybenzoic acid act as selective agonists of the lactate receptor GPR81, leading to a decrease in triglyceride lipolysis . The exact molecular targets and pathways for this compound are still under investigation.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile include:
3-Chloro-5-hydroxybenzoic acid: Known for its selective agonism of the lactate receptor GPR81.
3-Chloro-5-(trifluoromethyl)benzonitrile: Used in various chemical synthesis applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
329944-65-2 |
|---|---|
Formule moléculaire |
C14H7Cl2NO2 |
Poids moléculaire |
292.1 g/mol |
Nom IUPAC |
3-chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile |
InChI |
InChI=1S/C14H7Cl2NO2/c15-10-1-2-13(18)12(6-10)14(19)9-3-8(7-17)4-11(16)5-9/h1-6,18H |
Clé InChI |
PVRFOPPDAWDFJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)C#N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


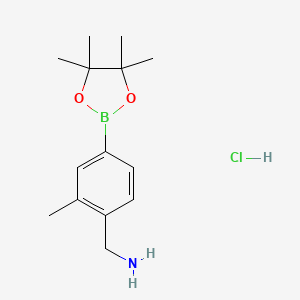


![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)


![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)

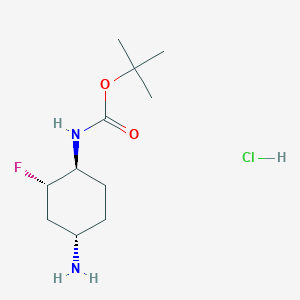
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
